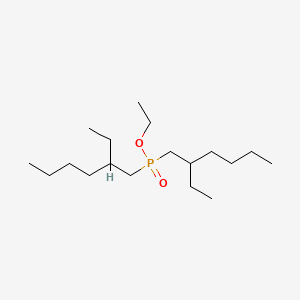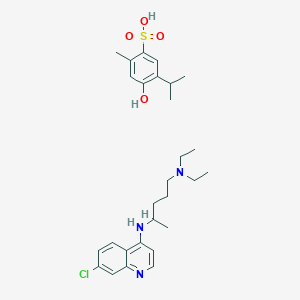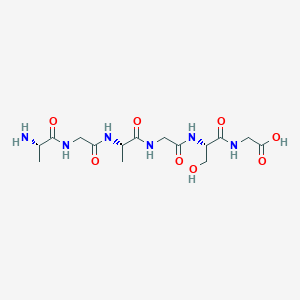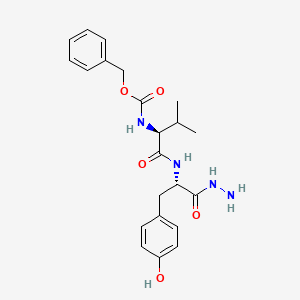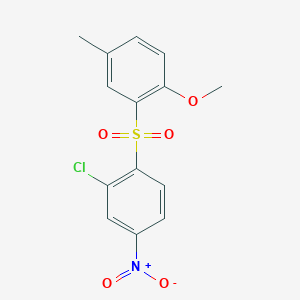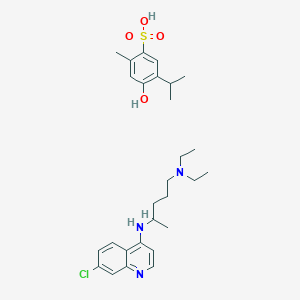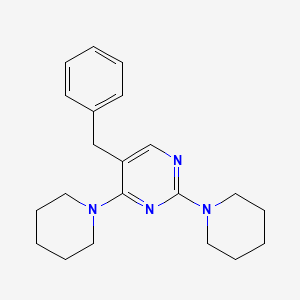
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with benzyl and piperidinyl groups
Métodos De Preparación
The synthesis of 5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzyl-substituted pyrimidine with piperidine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzyl groups, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparación Con Compuestos Similares
5-Benzyl-2,4-di(piperidin-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
2,4-Di(piperidin-1-yl)pyrimidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
5-Benzyl-2,4-di(morpholin-1-yl)pyrimidine: Contains morpholine instead of piperidine, which can influence its pharmacological properties.
5-Benzyl-2,4-di(pyrrolidin-1-yl)pyrimidine: Features pyrrolidine groups, potentially altering its interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Propiedades
Número CAS |
6328-42-3 |
|---|---|
Fórmula molecular |
C21H28N4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
5-benzyl-2,4-di(piperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C21H28N4/c1-4-10-18(11-5-1)16-19-17-22-21(25-14-8-3-9-15-25)23-20(19)24-12-6-2-7-13-24/h1,4-5,10-11,17H,2-3,6-9,12-16H2 |
Clave InChI |
JQWGHMCKIKFATG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC=C2CC3=CC=CC=C3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


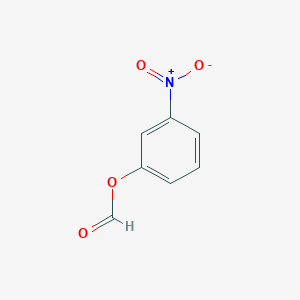
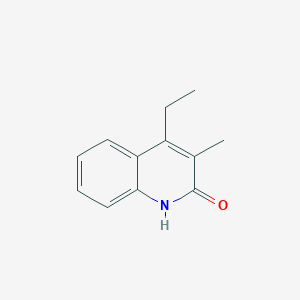

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)



